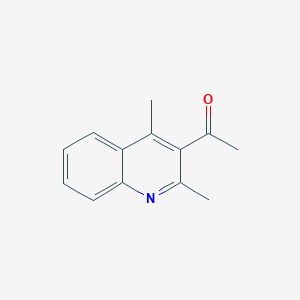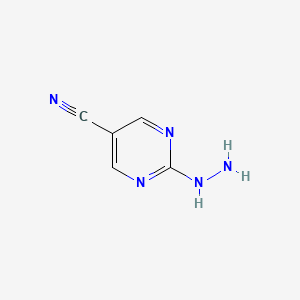
2-肼基嘧啶-5-腈
描述
2-Hydrazinylpyrimidine-5-carbonitrile (2-HP5CN) is an organic compound that has a wide range of uses in scientific research. It is a versatile compound that can be used in a variety of applications, including drug discovery, medicinal chemistry, and biochemistry. As a result, it has become an increasingly important compound in the scientific community.
科学研究应用
抗癌剂
一系列新的嘧啶-5-腈衍生物被设计为模拟ATP的表皮生长因子受体(EGFR)酪氨酸激酶抑制剂。 这些化合物被合成并评估了它们对四种人类肿瘤细胞系的体外细胞毒活性,包括结直肠癌(HCT-116)、肝癌(HepG-2)、乳腺癌(MCF-7)和非小细胞肺癌细胞(A549) .
抗菌剂
嘧啶酮-5-腈已被合成并研究其作为抗菌和抗真菌剂的活性 . 化合物3f和3g对革兰氏阳性菌金黄色葡萄球菌具有强大的抗菌活性,并对大肠杆菌具有良好的活性 .
生物活性衍生物
已合成并通过光谱技术表征了两种潜在的生物活性嘧啶-5-腈衍生物 . 通过低温单晶X射线衍射阐明了三维结构 .
模拟ATP的酪氨酸激酶抑制剂
嘧啶-5-腈衍生物已被设计为模拟ATP的表皮生长因子受体(EGFR)酪氨酸激酶抑制剂 . 这些化合物被合成并评估了它们对一组四种人类肿瘤细胞系的体外细胞毒活性 .
抗增殖活性
几种新合成的衍生物对不同的癌细胞显示出有效的细胞毒活性 . 其中,化合物3g对MCF-7、A549和Caco-2细胞系最为有效 .
6. 细胞周期阻滞和凋亡诱导 细胞周期和凋亡分析表明,化合物11b可以阻滞HCT-116、HepG-2和MCF-7细胞的G2/M期细胞周期,并在这些细胞中诱导明显的凋亡效应 . 此外,与对照组相比,化合物11b在HepG-2中使caspase-3的水平上调了6.5倍 .
作用机制
Target of Action
The primary target of 2-Hydrazinylpyrimidine-5-carbonitrile is the vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 is a type of tyrosine kinase receptor that mediates the majority of the downstream effects of VEGF in angiogenesis, which includes mediation of endothelial cell migration, proliferation, and new blood vessel formation .
Mode of Action
2-Hydrazinylpyrimidine-5-carbonitrile acts as an ATP mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of the VEGFR-2, thereby inhibiting the receptor’s kinase activity . This prevents the receptor from activating its downstream signaling pathways, ultimately inhibiting angiogenesis .
Biochemical Pathways
By inhibiting VEGFR-2, 2-Hydrazinylpyrimidine-5-carbonitrile disrupts the VEGF/VEGFR-2 pathway, which plays a crucial role in angiogenesis . This pathway contributes to the progression of numerous cancer types, including breast, colon, gastric, and lung cancers, by promoting cell migration, metastasis, and angiogenesis . Therefore, the inhibition of this pathway is a key mechanism in the anti-angiogenic therapy against cancer .
Result of Action
The inhibition of VEGFR-2 by 2-Hydrazinylpyrimidine-5-carbonitrile leads to a decrease in angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor, which can inhibit tumor growth . In vitro studies have shown that this compound exhibits cytotoxic activities against various human cancer cell lines .
Action Environment
The action of 2-Hydrazinylpyrimidine-5-carbonitrile can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by exposure to light, oxygen, and temperature . Furthermore, the compound’s action may also be influenced by the tumor microenvironment, such as hypoxia, which can upregulate VEGF expression and thereby potentially affect the efficacy of VEGFR-2 inhibitors .
安全和危害
未来方向
A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . This suggests potential future directions in the development of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors .
生化分析
Biochemical Properties
2-Hydrazinylpyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as tyrosine kinases, which are crucial for cell signaling and regulation. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways . Additionally, 2-Hydrazinylpyrimidine-5-carbonitrile has been shown to interact with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 2-Hydrazinylpyrimidine-5-carbonitrile on various cell types and cellular processes have been extensively studied. In cancer cells, the compound has been observed to induce apoptosis, or programmed cell death, by disrupting key signaling pathways . It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival . Furthermore, 2-Hydrazinylpyrimidine-5-carbonitrile influences cellular metabolism by inhibiting enzymes involved in metabolic pathways, resulting in altered metabolite levels and reduced energy production .
Molecular Mechanism
At the molecular level, 2-Hydrazinylpyrimidine-5-carbonitrile exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as tyrosine kinases, and inhibits their catalytic activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell signaling pathways . Additionally, the compound can induce conformational changes in proteins, affecting their stability and function . These molecular interactions contribute to the compound’s ability to modulate cellular processes and exert therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydrazinylpyrimidine-5-carbonitrile have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity for extended periods . It can undergo degradation when exposed to extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that the compound’s effects on cellular function can persist even after prolonged exposure, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-Hydrazinylpyrimidine-5-carbonitrile vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic effects, including liver damage and hematological abnormalities . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
2-Hydrazinylpyrimidine-5-carbonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound is primarily metabolized in the liver, where it undergoes enzymatic transformations to form various metabolites . These metabolites can further interact with other metabolic pathways, affecting the overall metabolic flux and influencing the levels of key metabolites . Understanding these metabolic interactions is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects .
Transport and Distribution
Within cells and tissues, 2-Hydrazinylpyrimidine-5-carbonitrile is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components . These distribution patterns can influence the compound’s activity and effectiveness in different cellular contexts .
Subcellular Localization
The subcellular localization of 2-Hydrazinylpyrimidine-5-carbonitrile plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals . For example, it may localize to the nucleus to interact with DNA and transcription factors, or to the mitochondria to affect cellular metabolism . Understanding the subcellular localization of the compound is essential for elucidating its mechanisms of action and optimizing its therapeutic applications .
属性
IUPAC Name |
2-hydrazinylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-1-4-2-8-5(10-7)9-3-4/h2-3H,7H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPBWIQKNOTOTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328126 | |
| Record name | 2-hydrazinylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819148 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
38373-51-2 | |
| Record name | 2-hydrazinylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydrazinylpyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[5-(3-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B1224403.png)
![7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1224404.png)
![N-[[3-(2-oxazolo[4,5-b]pyridinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224405.png)
![3-Bromo-5-[[4-[hydroxy(diphenyl)methyl]-1-piperidinyl]-oxomethyl]-2-pyranone](/img/structure/B1224406.png)
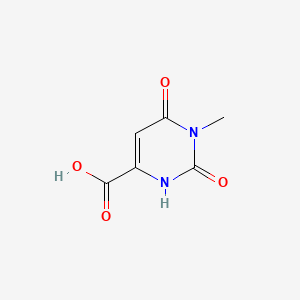

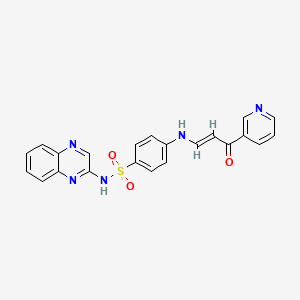
![5-bromo-N-[3-(3,5-dimethyl-1-pyridin-1-iumyl)-2-quinoxalinyl]-2-thiophenesulfonamide](/img/structure/B1224418.png)
![(2S)-2-[[(2-chlorophenyl)-oxomethyl]amino]-3-methylbutanoic acid (6-nitro-4H-1,3-benzodioxin-8-yl)methyl ester](/img/structure/B1224420.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methyl-1-(thiophen-2-ylmethyl)thiourea](/img/structure/B1224421.png)
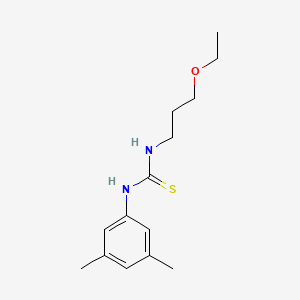
![2-[(2,5-dimethylphenyl)sulfonylamino]-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide](/img/structure/B1224425.png)
![(4Z)-4-[[4-(difluoromethoxy)phenyl]methylidene]-2-(3-methylphenyl)isoquinoline-1,3-dione](/img/structure/B1224428.png)
